2-(Methylamino)ethanesulfonyl fluoride;hydrochloride
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Overview
Description
2-(Methylamino)ethanesulfonyl fluoride;hydrochloride is a chemical compound with the molecular formula C3H8FNO2S·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its sulfonyl fluoride group, which is reactive and can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)ethanesulfonyl fluoride;hydrochloride typically involves the reaction of 2-(Methylamino)ethanol with sulfuryl fluoride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)ethanesulfonyl fluoride;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, yielding sulfonic acid and fluoride ions.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acids and Bases: Hydrolysis reactions often require acidic or basic conditions to proceed efficiently.
Oxidizing and Reducing Agents: Specific oxidizing and reducing agents can be used to modify the compound’s structure.
Major Products Formed
Substitution Products: Various derivatives depending on the nucleophile used.
Hydrolysis Products: Sulfonic acid and fluoride ions.
Oxidation and Reduction Products: Modified versions of the original compound with altered oxidation states.
Scientific Research Applications
2-(Methylamino)ethanesulfonyl fluoride;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into molecules.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methylamino)ethanesulfonyl fluoride;hydrochloride involves its interaction with biological molecules, particularly enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This interaction is often used to study enzyme function and to develop enzyme inhibitors for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Amino)ethanesulfonyl fluoride;hydrochloride
- 2-(Ethylamino)ethanesulfonyl fluoride;hydrochloride
- 2-(Dimethylamino)ethanesulfonyl fluoride;hydrochloride
Uniqueness
2-(Methylamino)ethanesulfonyl fluoride;hydrochloride is unique due to its specific reactivity and the presence of the methylamino group. This structural feature allows it to participate in unique chemical reactions and to interact with biological molecules in a distinct manner compared to its analogs.
Properties
IUPAC Name |
2-(methylamino)ethanesulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO2S.ClH/c1-5-2-3-8(4,6)7;/h5H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWMOVDYWOEXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS(=O)(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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